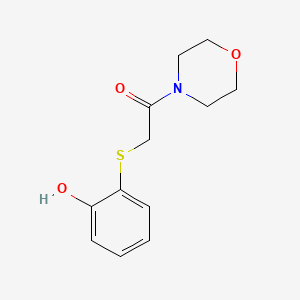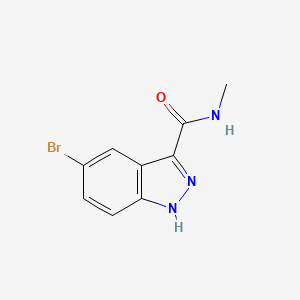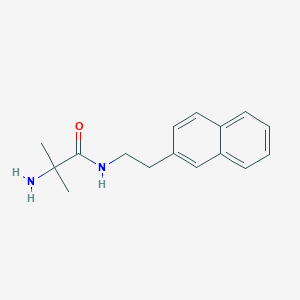![molecular formula C16H17N3O2 B7595996 N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)
N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline, commonly known as DMNI, is a synthetic compound that belongs to the class of anilines. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of DMNI is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress. DMNI has been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential. In addition, DMNI has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
DMNI has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis, the induction of oxidative stress, and the disruption of cell membranes. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. In addition, DMNI has been shown to have antioxidant properties and to protect against oxidative damage in cells.
Advantages and Limitations for Lab Experiments
DMNI has several advantages for use in lab experiments, including its fluorescent properties, its ability to induce apoptosis in cancer cells, and its potential use as a catalyst for organic reactions. However, DMNI also has some limitations, including its toxicity and potential side effects, as well as the need for careful handling and storage due to its sensitivity to light and air.
Future Directions
There are several future directions for research on DMNI, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential applications in cancer therapy, and the study of its mechanism of action and biochemical effects. In addition, DMNI could be further explored for its potential use in materials science and catalysis. Further research is needed to fully understand the properties and potential applications of DMNI.
Conclusion
In conclusion, DMNI is a synthetic compound with unique properties and potential applications in various fields, including materials science, chemistry, and biology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of DMNI.
Synthesis Methods
DMNI can be synthesized using various methods, including the condensation reaction of 4-methylbenzaldehyde and N,N-dimethylaniline in the presence of nitrobenzene. The reaction is carried out under reflux conditions, and the product is obtained after recrystallization from ethanol. The purity of DMNI can be improved by using column chromatography or other purification techniques.
Scientific Research Applications
DMNI has been extensively studied for its potential applications in various fields, including materials science, chemistry, and biology. It has been used as a fluorescent probe for detecting metal ions and as a catalyst for organic reactions. In addition, DMNI has been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
N,N-dimethyl-4-[(4-methylphenyl)iminomethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-7-14(8-5-12)17-11-13-6-9-15(18(2)3)16(10-13)19(20)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNLCFPXJQIPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)

![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)
![3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide](/img/structure/B7595927.png)
![N-[2-(4-fluorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7595935.png)


![3-[(2-Methoxybenzoyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7595950.png)

![1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone](/img/structure/B7595968.png)
![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B7595988.png)


![methyl 2-[(4-ethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B7596015.png)